![molecular formula C17H11NS B13128914 2-(Dibenzo[b,d]thiophen-4-yl)pyridine](/img/structure/B13128914.png)
2-(Dibenzo[b,d]thiophen-4-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dibenzo[b,d]thiophen-4-yl)pyridine is a heterocyclic compound that combines the structural features of dibenzothiophene and pyridine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dibenzo[b,d]thiophen-4-yl)pyridine typically involves the coupling of dibenzothiophene derivatives with pyridine derivatives. One common method is the Suzuki-Miyaura cross-coupling reaction, which employs palladium catalysts and boronic acids or esters as reagents. The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scalable versions of the aforementioned synthetic routes. Optimization of reaction conditions, such as catalyst loading, temperature, and solvent choice, would be crucial for efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Dibenzo[b,d]thiophen-4-yl)pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride, resulting in the formation of reduced thiophene derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Halogenated or nitrated pyridine derivatives.
Applications De Recherche Scientifique
2-(Dibenzo[b,d]thiophen-4-yl)pyridine has been explored for various scientific research applications:
Organic Electronics: This compound is used as a building block for organic semiconductors in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly in the design of kinase inhibitors.
Materials Science: The compound’s unique electronic properties make it suitable for use in the development of advanced materials for electronic and optoelectronic applications.
Mécanisme D'action
The mechanism of action of 2-(Dibenzo[b,d]thiophen-4-yl)pyridine in its various applications depends on its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit kinase activity by binding to the ATP-binding site of the enzyme, thereby blocking its function . In organic electronics, its conjugated structure facilitates charge transport, enhancing the performance of electronic devices .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylpyridine: Another pyridine derivative with applications in organic electronics and medicinal chemistry.
2-(Benzo[b]thiophen-2-yl)pyridine: Similar in structure but with a different sulfur-containing ring, used in similar applications.
Uniqueness
2-(Dibenzo[b,d]thiophen-4-yl)pyridine is unique due to its combination of the dibenzothiophene and pyridine moieties, which imparts distinct electronic properties and reactivity. This uniqueness makes it particularly valuable in the development of advanced materials and therapeutic agents.
Propriétés
Formule moléculaire |
C17H11NS |
|---|---|
Poids moléculaire |
261.3 g/mol |
Nom IUPAC |
2-dibenzothiophen-4-ylpyridine |
InChI |
InChI=1S/C17H11NS/c1-2-10-16-12(6-1)13-7-5-8-14(17(13)19-16)15-9-3-4-11-18-15/h1-11H |
Clé InChI |
XKPFPDFRHYWEIC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(S2)C(=CC=C3)C4=CC=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



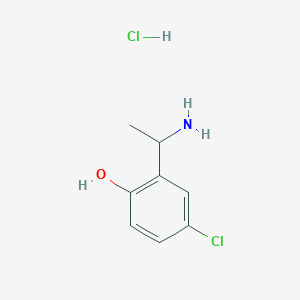
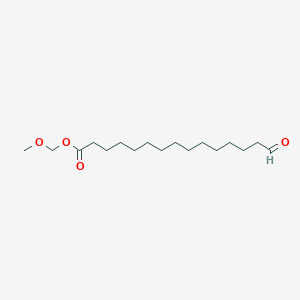

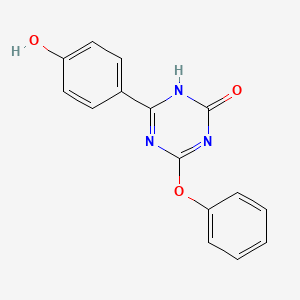
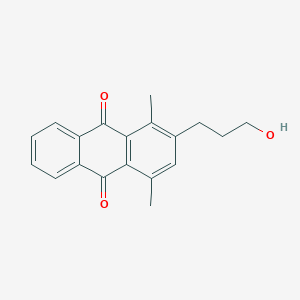

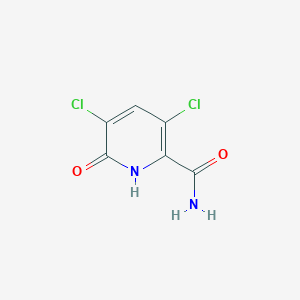





![4-O-benzyl 10-O-tert-butyl (1S,8R)-7-hydroxy-4,10-diazatricyclo[6.3.0.02,6]undecane-4,10-dicarboxylate](/img/structure/B13128921.png)
